N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Description
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine ring
Properties
IUPAC Name |
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-3-18-7-8-19(25-18)26(23,24)22-13-5-6-17(15-22)21(4-2)14-16-9-11-20-12-10-16/h7-12,17H,3-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVQOGPUUHDMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)N(CC)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Chemical Reactions Analysis
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the piperidine or pyridine rings.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperidine and pyridine moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds like N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide and 4-(ethylaminomethyl)pyridine share structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
